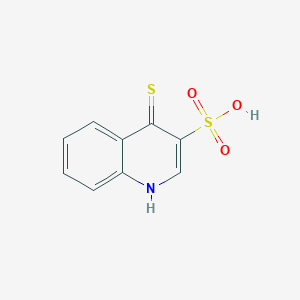![molecular formula C16H12N2O2 B12906986 1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone CAS No. 348085-14-3](/img/structure/B12906986.png)
1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone is a complex organic compound that features both indole and pyridine moieties. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals.
準備方法
The synthesis of 1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole ring . The pyridine moiety can be introduced through various coupling reactions, such as the Suzuki or Heck reactions, which involve palladium-catalyzed cross-coupling of halogenated pyridines with suitable partners . Industrial production methods often optimize these reactions for higher yields and purity, employing continuous flow reactors and advanced purification techniques.
化学反応の分析
1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring, where halogenation, nitration, and sulfonation can occur under appropriate conditions
科学的研究の応用
1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studying cellular processes and signaling pathways.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
作用機序
The mechanism of action of 1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .
類似化合物との比較
1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone can be compared with other indole and pyridine derivatives:
Indole-3-carbaldehyde: Similar in structure but lacks the pyridine moiety, making it less versatile in certain applications.
Pyridine-3-carboxaldehyde: Contains the pyridine ring but lacks the indole moiety, limiting its biological activity compared to the compound .
Indole-3-acetic acid: A naturally occurring compound with significant biological activity but different functional groups and applications.
特性
CAS番号 |
348085-14-3 |
|---|---|
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC名 |
1-[4-(1H-indole-2-carbonyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C16H12N2O2/c1-10(19)13-9-17-7-6-12(13)16(20)15-8-11-4-2-3-5-14(11)18-15/h2-9,18H,1H3 |
InChIキー |
GMJADPXMUWFUOA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CN=C1)C(=O)C2=CC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


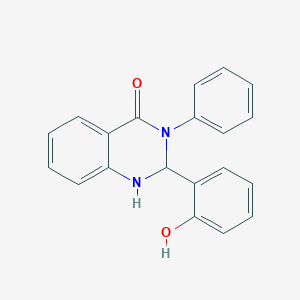
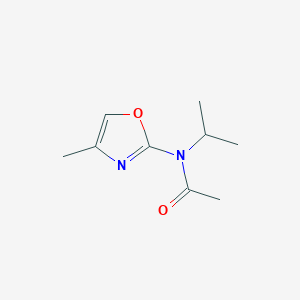

![N-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine](/img/structure/B12906939.png)
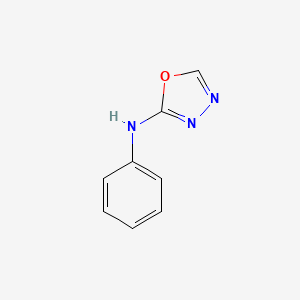
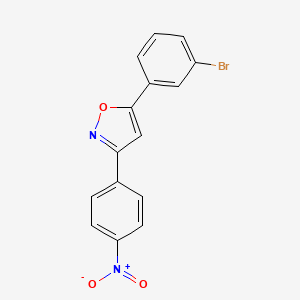
![3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one](/img/structure/B12906954.png)
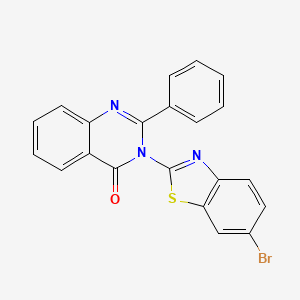
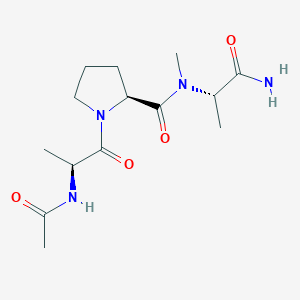

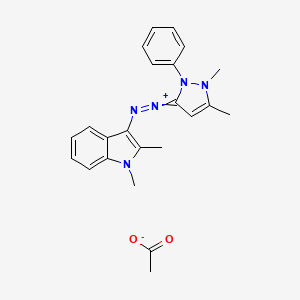
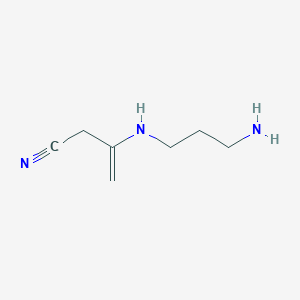
![5-[(4-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906980.png)
